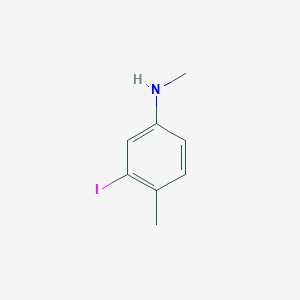
3-iodo-N,4-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N,4-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by iodine and methyl groups, respectively
Synthetic Routes and Reaction Conditions:
Iodination of N,4-dimethylaniline: One common method involves the iodination of N,4-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature.
Sandmeyer Reaction: Another method is the Sandmeyer reaction, where N,4-dimethylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of safer and more environmentally friendly oxidizing agents is also a focus in industrial settings to minimize hazardous by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from alkylated anilines to thioethers.
Oxidation Products: Quinones or nitroso compounds.
Coupling Products: Biaryl compounds with various functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Biochemical Probes: Used in the development of probes for studying enzyme activities and protein interactions.
Industry:
Dye Manufacturing: Intermediate in the production of azo dyes and other colorants.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 3-iodo-N,4-dimethylaniline exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the attack of the nucleophile on the aromatic ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function through covalent modification or non-covalent interactions.
Comparación Con Compuestos Similares
4-Iodo-N,N-dimethylaniline: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
3-Chloro-4-iodo-N,N-dimethylaniline: Contains a chlorine atom, which can influence its chemical behavior and biological activity.
N,N-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Iodo-N,4-dimethylaniline is unique due to the presence of both iodine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Propiedades
Fórmula molecular |
C8H10IN |
|---|---|
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
3-iodo-N,4-dimethylaniline |
InChI |
InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 |
Clave InChI |
DRHPDCJOEBHZML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















